molecular formula C40H72O4 B13743224 Dioleyl maleate CAS No. 105-73-7

Dioleyl maleate

Cat. No.: B13743224
CAS No.: 105-73-7
M. Wt: 617.0 g/mol
InChI Key: KRFDIKFDEHAOAL-GSYQBMALSA-N
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Description

Dioleyl maleate is an organic compound with the molecular formula C40H72O4. It is an ester derived from maleic acid and oleyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioleyl maleate can be synthesized through the esterification of maleic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, maleic acid and oleyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dioleyl maleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form maleic acid and oleyl alcohol.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Maleic acid and oleyl alcohol.

    Reduction: Dioleyl diol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Dioleyl maleate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the study of lipid bilayers and membrane structures.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of adhesives, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of dioleyl maleate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    Diallyl maleate: Another ester of maleic acid, used in similar applications but with different physical properties.

    Dimethyl maleate: A simpler ester of maleic acid, often used as a reagent in organic synthesis.

    Diethyl maleate: Similar to dimethyl maleate but with slightly different solubility and reactivity.

Uniqueness

Dioleyl maleate is unique due to its long oleyl chains, which impart distinct hydrophobic properties and make it suitable for applications involving lipid interactions and polymer modifications.

Properties

CAS No.

105-73-7

Molecular Formula

C40H72O4

Molecular Weight

617.0 g/mol

IUPAC Name

bis[(Z)-octadec-9-enyl] (Z)-but-2-enedioate

InChI

InChI=1S/C40H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36H,3-16,21-34,37-38H2,1-2H3/b19-17-,20-18-,36-35-

InChI Key

KRFDIKFDEHAOAL-GSYQBMALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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